N-[2-(furan-2-yl)-2-methoxyethyl]acetamide
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Overview
Description
N-[2-(furan-2-yl)-2-methoxyethyl]acetamide is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]acetamide typically involves the reaction of 2-furylmethanol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired amide by the action of ammonia or an amine .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. For example, the reaction of 2-furoic acid with furfurylamine under microwave irradiation in the presence of coupling reagents such as DMT/NMM/TsO− or EDC can produce N-(furan-2-ylmethyl)furan-2-carboxamide derivatives with high efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-methoxyethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the amide can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-methoxyethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)furan-2-carboxamide
- N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide
- N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide
Uniqueness
N-[2-(furan-2-yl)-2-methoxyethyl]acetamide is unique due to its specific structural features, such as the presence of both a furan ring and a methoxyethyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-7(11)10-6-9(12-2)8-4-3-5-13-8/h3-5,9H,6H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADDZKGMUMBBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CC=CO1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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